molecular formula C30H31NO6S3 B11035091 dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11035091
M. Wt: 597.8 g/mol
InChI Key: ASQBGCWLEAKJBB-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the ethylphenoxy, acetyl, and dithiole moieties, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step often involves nucleophilic substitution reactions where the ethylphenoxy group is introduced to the quinoline core.

    Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Formation of the dithiole moiety: This step involves the reaction of the quinoline derivative with a dithiole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenoxy and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of reduced quinoline derivatives.

Scientific Research Applications

DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Studies: Its interactions with various enzymes and proteins are explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as 4-hydroxyquinoline and 2-methylquinoline share structural similarities with the quinoline core.

    Dithiole derivatives: Compounds like 1,3-dithiole-2-thione exhibit similar dithiole moieties.

Uniqueness

DIMETHYL 2-[1-[2-(4-ETHYLPHENOXY)ACETYL]-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylphenoxy and acetyl groups, along with the dithiole moiety, distinguishes it from other quinoline and dithiole derivatives.

Properties

Molecular Formula

C30H31NO6S3

Molecular Weight

597.8 g/mol

IUPAC Name

dimethyl 2-[1-[2-(4-ethylphenoxy)acetyl]-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H31NO6S3/c1-8-18-9-11-19(12-10-18)37-15-22(32)31-21-14-17(3)16(2)13-20(21)23(26(38)30(31,4)5)29-39-24(27(33)35-6)25(40-29)28(34)36-7/h9-14H,8,15H2,1-7H3

InChI Key

ASQBGCWLEAKJBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C(=C3)C)C)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C

Origin of Product

United States

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